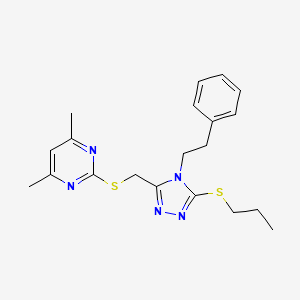
4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is an organosulfur compound that features prominently in research due to its unique structural properties and potential applications. This molecule is characterized by its pyrimidine core, substituted by a 4H-1,2,4-triazole ring, phenethyl, and propylthio groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can be achieved through multi-step synthetic procedures. One of the common routes involves the cyclization of corresponding hydrazides with thiocarbamates under controlled conditions. Reagents such as sulfur or sulfur-containing compounds and catalysts are often employed to enhance yield and selectivity.
Industrial Production Methods
On an industrial scale, the synthesis would typically involve large-scale reactors where precise temperature, pressure, and reagent proportions are maintained. Automated systems ensure consistency and safety in the production process, minimizing human intervention and error. Solvent extraction, purification by crystallization, and chromatographic techniques are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine undergoes a variety of chemical reactions including:
Oxidation: Introduction of oxidizing agents can lead to the formation of sulfoxides or sulfones.
Reduction: Reductive conditions may result in the cleavage of sulfur-containing bonds or reduction of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine or triazole rings, facilitating the incorporation of different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acetylating agents.
Major Products
The major products of these reactions are often derivatives of the parent compound, exhibiting altered functional properties or increased biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential to interact with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. Studies have investigated its role in targeting specific cellular pathways, with ongoing research into its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Industrial applications include its use in the development of new materials with specific mechanical or chemical properties. Its incorporation into polymers or coatings could enhance durability and resistance to degradation.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms, depending on its biological target. In enzyme inhibition, for example, it may act by binding to the active site or allosteric sites of the enzyme, disrupting its catalytic activity. Pathways involved often include key signaling cascades within cells, influencing processes such as cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
When compared to similar compounds, 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine stands out due to its unique substitution pattern and the resultant chemical properties.
Similar Compounds
4,6-dimethyl-2-(((4-phenethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
4,6-dimethyl-2-(((4-(3-pyridyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
4,6-dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
Each of these compounds features variations in the triazole or pyrimidine rings, resulting in different physicochemical and biological properties. This uniqueness can be crucial for specific applications, making this compound a compound of significant interest in research and industry.
Propiedades
IUPAC Name |
4,6-dimethyl-2-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S2/c1-4-12-26-20-24-23-18(14-27-19-21-15(2)13-16(3)22-19)25(20)11-10-17-8-6-5-7-9-17/h5-9,13H,4,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDSTSPUUPQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
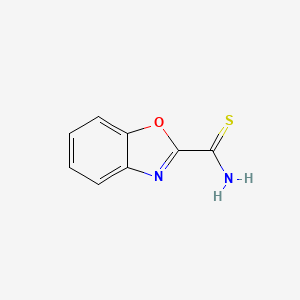
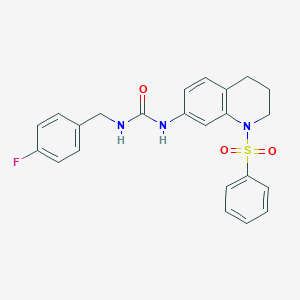
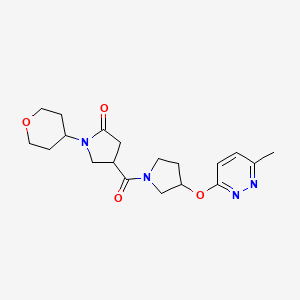
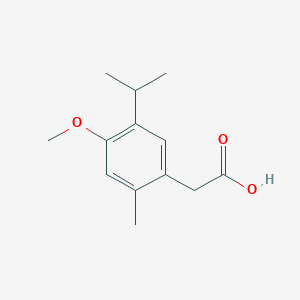
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2456828.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2456829.png)
![[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2456830.png)
![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone](/img/structure/B2456833.png)
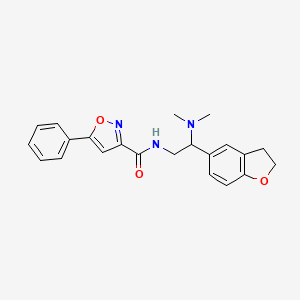
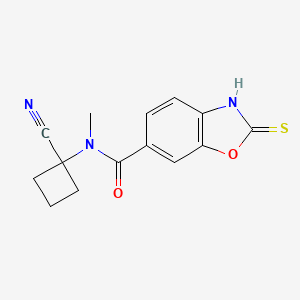



![6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2456842.png)
